Defined (R)-Stereochemistry Differentiates From Racemic and Enantiomeric Mixtures
The target compound is offered as the defined (R)-enantiomer with a vendor-specified purity of 97% . The CAS number 1259763-99-9 uniquely identifies this single enantiomer, in contrast to the racemic mixture (1337083-55-2) and the (S)-enantiomer (1259834-26-8) [REFS-2, REFS-3]. While all three share identical molecular weights and topological polar surface areas (TPSA of 38.91 Ų) [REFS-1, REFS-2, REFS-3], the difference in three-dimensional orientation is a categorical, quantifiable parameter that dictates their behavior in chiral environments.
CAS 1259763-99-9
CAS 1259834-26-8 / 1337083-55-2
| Evidence Dimension | Molecular Stereochemistry |
|---|---|
| Target Compound Data | (R)-configuration (CAS: 1259763-99-9, Purity: 97%) |
| Comparator Or Baseline | (S)-enantiomer (CAS: 1259834-26-8) and Racemic mixture (CAS: 1337083-55-2, Purity: 97%) |
| Quantified Difference | Unique (R) vs. (S) vs. racemic configuration; identical flat 2D descriptors. |
| Conditions | Vendor Certificates of Analysis and CAS registry specificity |
Why This Matters
Procurement of the specific (R)-enantiomer is non-negotiable for projects requiring enantioselective synthesis or structure-activity relationship (SAR) studies targeting chiral biological systems, as the (S)-enantiomer or racemate will produce different or confounded results.
